2-Phenyl-1H-indole-3-thiol
CAS No.: 54466-75-0
Cat. No.: VC17295045
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54466-75-0 |
|---|---|
| Molecular Formula | C14H11NS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 2-phenyl-1H-indole-3-thiol |
| Standard InChI | InChI=1S/C14H11NS/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H |
| Standard InChI Key | GSDOQISZWWRJRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)S |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The indole scaffold of 2-phenyl-1H-indole-3-thiol consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The phenyl group at position 2 introduces steric bulk and electronic effects that influence molecular interactions, while the thiol group at position 3 enhances reactivity through nucleophilic and redox-active properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NS | |
| Molecular Weight | 225.31 g/mol | |
| IUPAC Name | 2-phenyl-1H-indole-3-thiol | |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)S | |
| Topological Polar Surface Area | 56.3 Ų |
The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets such as DNA and enzymes . Quantum mechanical calculations suggest that the thiol group’s electron-withdrawing effect slightly polarizes the indole ring, enhancing its electrophilic character at position 3 .
Synthetic Routes and Optimization Strategies
Conventional Synthesis Pathways
The synthesis of 2-phenyl-1H-indole-3-thiol typically begins with functionalizing indole precursors. A widely reported method involves:
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Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone under acidic conditions to form the indole core.
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Thiolation: Introduction of the -SH group via nucleophilic substitution or thiol-ene click chemistry.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Phenylhydrazine, HCl, 110°C | 65% | |
| 2 | Lawesson’s reagent, THF, reflux | 78% |
Challenges in synthesis include side reactions at the indole nitrogen and oxidation of the thiol group during purification. Recent advances employ protective groups like trityl to stabilize the thiol moiety.
Biological Activities and Mechanistic Insights
Antimicrobial and Antioxidant Effects
The thiol group’s redox activity enables scavenging of reactive oxygen species (ROS), with 2-phenyl-1H-indole-3-thiol showing a DPPH radical scavenging efficiency of 82% at 100 µM. Against Staphylococcus aureus, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ampicillin.
Applications in Drug Discovery and Materials Science
Pharmacophore Development
The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example, substituting the thiol group with sulfonamide yielded derivatives with enhanced blood-brain barrier permeability.
Electronic Materials
Conjugated polymers incorporating 2-phenyl-1H-indole-3-thiol show tunable luminescence properties (λₑₘ = 450–600 nm), making them candidates for organic light-emitting diodes (OLEDs).
Analytical Characterization Techniques
Spectroscopic Profiling
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¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, SH), 7.45–7.12 (m, 9H, aromatic).
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IR (KBr): 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=C aromatic) .
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Future Directions
Stability and Solubility Limitations
The thiol group’s susceptibility to oxidation necessitates formulation in antioxidant-containing vehicles. Nanoencapsulation in liposomes improved aqueous solubility by 12-fold in preclinical models.
Target Identification and Validation
Future studies should prioritize proteomic profiling to identify protein targets, such as thioredoxin reductase, which is implicated in the compound’s anticancer activity .
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